4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
Overview
Description
4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is a compound that features both a trifluoromethyl group and an imidazole ring attached to a pyridine ring. This unique structure imparts distinctive physical and chemical properties, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, which is beneficial in pharmaceutical and agrochemical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 4-iodobenzene, followed by the formation of the imidazole ring . This process can be achieved through various reaction conditions, including the use of trifluoromethylating agents such as trifluoromethylsilane or sodium trifluoroacetate .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The direct fluorination method or the building-block method, which involves assembling the pyridine ring from a trifluoromethyl-containing precursor, are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring or the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the imidazole ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains both fluorine and trifluoromethyl groups but differs in the position of the substituents.
Uniqueness: 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQVCTWCKFGEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346373 | |
Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-83-6 | |
Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the inhibitory activity of 2-(4-pyridyl)-4-trifluoromethylimidazole compare to other 2-pyridylimidazoles?
A2: Research has explored a series of 2-pyridylimidazoles for their xanthine oxidase inhibitory activity. [] Among these, 2-(4-pyridyl)-4-trifluoromethylimidazole stands out as one of the most potent, exceeding the activity of standard inhibitors and several other analogs. [] This highlights the significant impact of the 4-trifluoromethyl substituent on the imidazole ring in enhancing the inhibitory potency within this specific chemical series.
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